N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-3-(1H-pyrazol-1-yl)propanamide
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Overview
Description
N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-3-(1H-pyrazol-1-yl)propanamide is a synthetic organic compound characterized by its unique chemical structure, which includes a cyano group, difluorophenoxy moiety, and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-3-(1H-pyrazol-1-yl)propanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the cyano group: This can be achieved through nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Introduction of the difluorophenoxy moiety: This step often involves the use of difluorophenol derivatives and appropriate coupling reagents.
Attachment of the pyrazolyl group: This can be accomplished through cyclization reactions involving hydrazine derivatives and suitable aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistency and reducing waste.
Chemical Reactions Analysis
Types of Reactions
N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-3-(1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in polar aprotic solvents for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with varying functional groups.
Scientific Research Applications
N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-3-(1H-pyrazol-1-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-3-(1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to the active site of an enzyme, blocking its activity and thereby modulating a biological process.
Comparison with Similar Compounds
Similar Compounds
- N-[1-cyano-2-(4-fluorophenoxy)-1-methylethyl]-3-(1H-pyrazol-1-yl)propanamide
- N-[1-cyano-2-(3,5-difluorophenoxy)-1-methylethyl]-3-(1H-pyrazol-1-yl)propanamide
Uniqueness
N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-3-(1H-pyrazol-1-yl)propanamide is unique due to the specific positioning of the difluorophenoxy moiety, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties, such as enhanced binding affinity to certain molecular targets or improved stability under physiological conditions.
Properties
IUPAC Name |
N-[2-cyano-1-(3,4-difluorophenoxy)propan-2-yl]-3-pyrazol-1-ylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N4O2/c1-16(10-19,11-24-12-3-4-13(17)14(18)9-12)21-15(23)5-8-22-7-2-6-20-22/h2-4,6-7,9H,5,8,11H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHZSKFIWBSJIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC(=C(C=C1)F)F)(C#N)NC(=O)CCN2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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